molecular formula C14H17N3 B8704393 2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine

2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine

Cat. No.: B8704393
M. Wt: 227.30 g/mol
InChI Key: XYNJMEDAXJESHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine is an organic compound that features a pyridine ring substituted with a dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine typically involves the reaction of 2,4-dimethylphenylamine with 2,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide: Shares a similar dimethylphenyl group but differs in the presence of an acetamide group.

    N-(2,4-Dimethylphenyl)formamide: Contains a formamide group instead of the pyridine ring.

Uniqueness

2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-N-(2,4-dimethylphenyl)-2-N-methylpyridine-2,5-diamine

InChI

InChI=1S/C14H17N3/c1-10-4-6-13(11(2)8-10)17(3)14-7-5-12(15)9-16-14/h4-9H,15H2,1-3H3

InChI Key

XYNJMEDAXJESHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C2=NC=C(C=C2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(N-(2,4-dimethylphenyl)-N-methylamino)-5-amino-pyridine was prepared from 1-amino-2,4-dimethylbenzene and 2-chloro-5-nitropyridine in the same manner as 2-(N-Cyclohexyl-N-methylamino)-5-amino-pyridine was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.